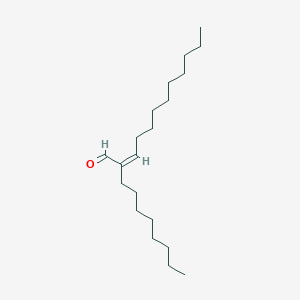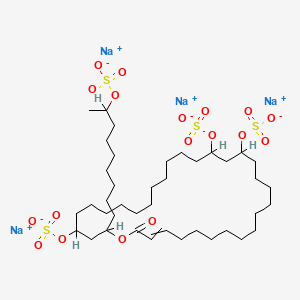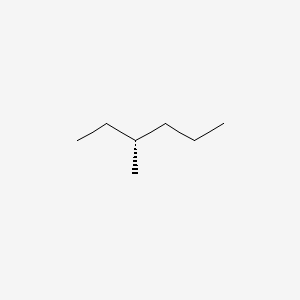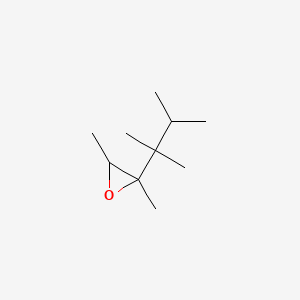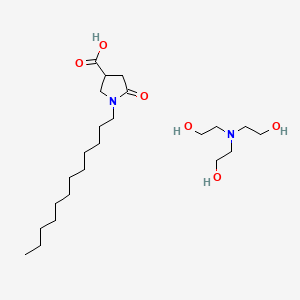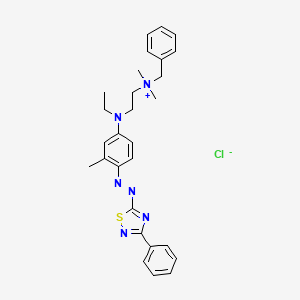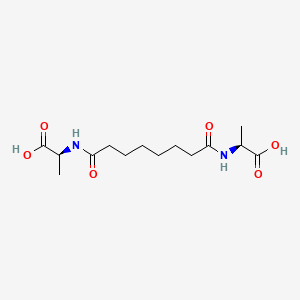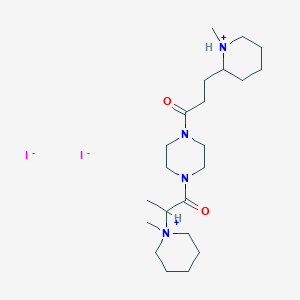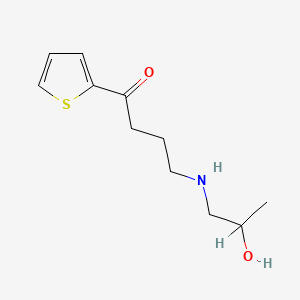
1,4-Anhydro-d-galactitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydro-d-galactitol is a sugar alcohol derived from galactose. It is a cyclic polyol with the molecular formula C6H12O5. This compound is known for its applications in various fields, including food, pharmaceuticals, and chemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Anhydro-d-galactitol can be synthesized by heating galactitol in a water-immiscible, high-boiling, reaction-inert medium in the presence of a mineral acid . This method ensures the formation of the anhydro compound by removing water molecules.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-boiling solvents and mineral acids to facilitate the reaction and ensure high yields .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Anhydro-d-galactitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Produces aldehydes or acids.
Reduction: Produces simpler sugar alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1,4-Anhydro-d-galactitol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for anti-cancer drugs.
Industry: Used in the production of low-calorie sweeteners and as a bulking agent in food products.
Mecanismo De Acción
The mechanism of action of 1,4-Anhydro-d-galactitol involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical reactions, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
1,5-Anhydro-d-glucitol: Another sugar alcohol with similar properties but derived from glucose.
1,5-Anhydro-d-mannitol: Derived from mannose and has similar applications in the food and pharmaceutical industries.
Uniqueness: 1,4-Anhydro-d-galactitol is unique due to its specific structure and the presence of an anhydro bridge, which imparts distinct chemical properties. This makes it particularly useful in certain industrial applications, such as low-calorie sweeteners and bulking agents .
Propiedades
Número CAS |
32742-35-1 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6+/m1/s1 |
Clave InChI |
JNYAEWCLZODPBN-MOJAZDJTSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
SMILES canónico |
C1C(C(C(O1)C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





